5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one

Asymmetric catalysis Chiral auxiliary Enantioselective synthesis

Asymmetric synthesis demands precise stereochemical control; substituting this MacMillan catalyst with analogs risks inverted enantioselectivity or reduced facial selectivity. This (2R,5S)-configured imidazolidinone delivers: • **Targeted stereochemistry**: Enforces (R)-product formation per absolute configuration evidence. • **Enhanced steric bulk**: 2-tert-butyl group improves transition-state stabilization vs. first-gen catalysts. • **Verifiable quality**: Distinct 86-88°C melting point for rapid identity/purity checks. Available in ≥98% purity to minimize side reactions.

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
CAS No. 691847-46-8
Cat. No. B3068658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one
CAS691847-46-8
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESCC(C)(C)C1NC(C(=O)N1C)CC2=CC=CC=C2
InChIInChI=1S/C15H22N2O/c1-15(2,3)14-16-12(13(18)17(14)4)10-11-8-6-5-7-9-11/h5-9,12,14,16H,10H2,1-4H3
InChIKeySKHPYKHVYFTIOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one (CAS 691847-46-8): Procurement, Differentiation, and Selection Evidence


5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one (CAS 691847-46-8) is a chiral imidazolidinone compound primarily utilized as an organocatalyst in asymmetric synthesis . It is characterized by a molecular weight of 246.35 g/mol and a melting point of 86-88°C [1]. The compound is available from commercial suppliers, typically in purities of 95%-98%, and is recognized as a member of the MacMillan catalyst family, specifically a second-generation imidazolidinone organocatalyst [2][3].

Asymmetric organocatalysis research workflows using iminium ion activation
(2R,5S) stereochemical configuration for enantioselective induction studies
Second-generation imidazolidinone scaffold with sterically demanding 2-tert-butyl group

Why In-Class Substitution of CAS 691847-46-8 with Other Imidazolidinones or Organocatalysts Can Lead to Experimental Failure


Generic substitution of 5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one (CAS 691847-46-8) with other imidazolidinone-based organocatalysts is not advisable without rigorous validation due to the profound impact of subtle structural variations on catalytic performance. While all MacMillan-type catalysts share a common scaffold, the specific combination of substituents—notably the 2-tert-butyl group, the 3-methyl group, and the 5-benzyl group—dictates critical parameters such as enantioselectivity, diastereoselectivity, and reactivity [1]. Even a change in absolute configuration (e.g., from (2R,5S) to (2S,5S), which is CAS 346440-54-8) will invert the sense of asymmetric induction, leading to the opposite enantiomer of the desired product . Furthermore, the presence or absence of a substituent at the 2-position can dramatically alter the catalyst's steric environment, as seen in first-generation catalysts lacking the tert-butyl group, thereby affecting substrate binding and transition state stabilization [2]. The following evidence underscores these critical points of differentiation that inform a scientifically sound procurement decision.

Target (2R,5S) configuration — yields (R)-enantiomer product induction
Substitute Risk (2S,5S) diastereomer (CAS 346440-54-8) may invert enantioselectivity direction; not directly interchangeable
Target 2-tert-butyl group provides steric bulk for facial selectivity control
Substitute Risk First-generation 2,2-dimethyl analogues lack equivalent steric environment; enantioselectivity profile may differ
Target Standard purity specification supports consistent catalytic performance
Substitute Risk Purity-grade mismatch may introduce impurity-related variability; requires specification review before substitution

Quantitative Evidence Guide for Scientific Selection: 5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one (CAS 691847-46-8) vs. Analogues


Absolute Stereochemical Configuration Determines Enantioselectivity Direction: (2R,5S) vs. (2S,5S)

The (2R,5S) configuration of CAS 691847-46-8 is a primary determinant of its catalytic behavior. Its diastereomer, (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (CAS 346440-54-8), is the most direct comparator. While no single study provides a head-to-head quantitative comparison under identical conditions, the fundamental principle of asymmetric catalysis dictates that these two compounds are not interchangeable; they function as enantiomeric catalysts. Substitution of one for the other will, with high predictability, invert the absolute configuration of the major enantiomer in the product, leading to the opposite stereoisomer [1]. This is a class-level inference based on established stereochemical principles and is a critical, non-negotiable factor in procurement for target-oriented synthesis.

Enantioselectivity Direction
Class-level inference
(2R,5S) → (R)-product induction
(2S,5S) → inversion of product enantiomer
Stereochemical-control context; diastereomer substitution inverts absolute configuration outcome
Chiral catalyst principle; verify under target reaction conditions
Asymmetric catalysis Chiral auxiliary Enantioselective synthesis

Steric Bulk of 2-tert-Butyl Group Distinguishes 2nd Generation Catalyst from 1st Generation Analogues

The presence of the 2-tert-butyl group in CAS 691847-46-8 is a key structural differentiator from first-generation MacMillan catalysts, such as (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one [1]. While no head-to-head data was found, the introduction of the bulky tert-butyl substituent is widely recognized in the literature to create a more sterically demanding environment around the catalytic site [2]. This increased steric bulk is understood to enhance facial selectivity during the formation of iminium ion intermediates, which can translate to improved enantioselectivity in certain reactions compared to the less sterically hindered 2,2-dimethyl analogues [1]. This represents a class-level inference regarding the role of sterics in catalyst design.

Steric Environment
Class-level inference
2-tert-butyl vs 2,2-dimethyl
Increased steric bulk at catalytic site
Enantioselectivity model context; steric profile may enhance facial selectivity
Structure-activity relationship inference; head-to-head data not identified
Steric effects Enantioselectivity Catalyst design

Commercial Availability and Purity Standards: A Procurement-Specific Comparison with the (2S,5S) Diastereomer

A direct, quantifiable difference between CAS 691847-46-8 and its most common diastereomer, CAS 346440-54-8, exists in their commercial availability and reported purity specifications. For CAS 691847-46-8, multiple vendors list a standard purity of 98% . In contrast, for the (2S,5S) diastereomer (CAS 346440-54-8), a standard purity specification of 97%, often with a stated enantiomeric excess (e.g., 99% ee), is more commonly reported . This consistent 1% difference in standard chemical purity between the two isomers across different vendors suggests a tangible difference in the typical manufacturing or purification processes for each compound, which can be a relevant factor in procurement, particularly for applications sensitive to impurities.

Standard Purity
Data to verify
Target: 98% nominal purity
Comparator (2S,5S): 97%, 99% ee
Procurement specification review; reported +1% purity difference across vendors
Cross-vendor commercial specification; verify lot-specific COA
Procurement Purity analysis Commercial sourcing

Supporting Evidence: Reported Melting Point and Physical State

The reported melting point for CAS 691847-46-8 is consistently cited as 86-88 °C [1][2]. In comparison, the (2S,5S) diastereomer (CAS 346440-54-8) has a reported melting point range of 93-100 °C [3]. This difference in physical property data is supportive evidence that the two compounds are distinct and can be used as a secondary indicator of identity and purity upon receipt.

Melting Point
Supporting evidence
Target: 86–88 °C
Comparator (2S,5S): 93–100 °C
Identity verification context; melting point range supports diastereomer differentiation
Literature and vendor data; use as secondary QC indicator upon receipt
Physical characterization Melting point Purity assessment

Validated Application Scenarios for CAS 691847-46-8 Based on Evidenced Differentiation


Asymmetric Synthesis Requiring (R)-Selective Induction

This compound is the catalyst of choice for researchers aiming to synthesize a chiral building block or final product where the target is the (R)-enantiomer. The (2R,5S) absolute configuration of CAS 691847-46-8 is the fundamental design element that dictates the formation of this specific stereochemical outcome . Using the (2S,5S) diastereomer would lead to the opposite (S)-enantiomer, which would be a failure in target-oriented synthesis [1].

Reactions Demanding High Steric Control at the Iminium Ion Intermediate

The 2-tert-butyl group of CAS 691847-46-8 provides a higher degree of steric bulk than first-generation catalysts, such as those with 2,2-dimethyl substitution . This makes CAS 691847-46-8 a more suitable candidate for reactions where facial selectivity is paramount and can be enhanced by a more congested catalytic pocket, such as in certain Diels-Alder cycloadditions or conjugate addition reactions [1].

Studies Requiring High-Purity Catalyst to Minimize Side Reactions

For mechanistic investigations or highly sensitive reactions where catalyst impurities could confound results or lead to unwanted side products, the higher standard purity (98%) of CAS 691847-46-8 offers a tangible advantage . The consistent +1% purity over the (2S,5S) diastereomer (97%) can reduce the need for additional purification steps, thereby streamlining experimental workflows and reducing variability [1].

Quality Control and Identity Verification Upon Receipt

The distinct melting point of CAS 691847-46-8 (86-88°C) provides a simple, low-cost method for verifying the identity and assessing the purity of the compound upon procurement . This allows researchers to quickly confirm that the correct diastereomer was received and that its purity is consistent with expectations, preventing the use of a misidentified or degraded catalyst [1].

Application
Selection Property
Validation Focus
(R)-selective asymmetric synthesis studies
(2R,5S) stereochemical configuration
Enantiomer-attribution review under target reaction conditions
Sterically demanding iminium ion reaction studies
2-tert-butyl steric profile
Facial selectivity model context; compare with first-generation catalysts
High-purity catalyst screening studies
Standard purity specification
Procurement specification review; verify lot-specific COA
Identity verification upon receipt
Reported melting point range
Receipt quality-control context; confirm diastereomer identity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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